molecular formula C6H4ClFN4 B2422141 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-28-0

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2422141
CAS No.: 1208336-28-0
M. Wt: 186.57
InChI Key: FBVMXFQCPRQOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical intermediate designed for pharmaceutical and agrochemical research and development. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its diverse biological activities and presence in numerous active compounds . The specific chloro- and fluoro- substituents on this fused ring system are typically incorporated to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for constructing potential therapeutic agents . Researchers utilize this core structure in various applications, including the synthesis of molecules for evaluating acetylcholinesterase inhibition relevant to Alzheimer's disease therapy , and for developing antimycobacterial agents . In other contexts, related triazolopyrimidine sulfonamides have been explored as herbicides . This product is intended for use in laboratory research only, specifically in medicinal chemistry, hit-to-lead optimization, and as a key synthetic intermediate. Note: Specific physicochemical data (e.g., melting point, solubility) and analytical information (e.g., HPLC purity, NMR spectra) for this exact compound should be confirmed with the supplier's Certificate of Analysis prior to use.

Properties

IUPAC Name

7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMXFQCPRQOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization with 2-amino-4-chloro-5-fluoropyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has demonstrated promising anticancer activity . Its primary mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2, resulting in apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.

Key Findings:

  • Inhibits cell proliferation in cancer cells.
  • Induces apoptosis through caspase activation.

Biological Studies

The compound is utilized in biological research to explore its interactions with cellular targets. Investigations have shown that it can alter cell cycle distributions and promote apoptotic markers in cancer cells. For example:

  • Case Study 1 : Treatment of MCF-7 breast cancer cells with this compound resulted in a significant reduction in cell viability after 48 hours due to increased apoptosis markers such as cleaved PARP and caspase activation.
  • Case Study 2 : In colon cancer cells (HCT-15), it inhibited growth and caused G2/M phase arrest, indicating its potential as a therapeutic agent against colorectal cancer.

Industrial Applications

Beyond its medicinal properties, this compound serves as a reactant in synthesizing more complex pharmaceutical compounds. Its unique structure allows for various substitution reactions that can lead to the development of novel drugs with enhanced efficacy and specificity .

Mechanism of Action

The anticancer activity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound targets specific proteins involved in cell proliferation and survival, making it a valuable candidate for cancer therapy.

Comparison with Similar Compounds

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and potent compound for therapeutic applications.

Biological Activity

Overview

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. The resultant effect is the induction of apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines by triggering apoptotic pathways. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-15 (colon cancer), and others.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent activity, with lower values suggesting higher efficacy against cancer cells .

Cytotoxicity

While demonstrating anticancer properties, it is essential to assess the cytotoxicity of this compound on normal cells. Studies have reported varying degrees of cytotoxicity against non-cancerous cell lines:

Cell LineIC50 (µM)Remarks
Vero Cells>60Low toxicity compared to cancer cells
J774.2 Macrophages30Moderate toxicity observed

The selectivity index (SI) calculated from these studies indicates that the compound may preferentially target cancer cells over normal cells .

Case Studies

Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2 : Another investigation focused on its effects on colon cancer cells (HCT-15). Results showed that the compound not only inhibited cell growth but also altered cell cycle distribution, leading to G2/M phase arrest.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from precursors like 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and chlorinated pyrimidines. Its applications extend beyond anticancer activity; it serves as a reactant in synthesizing more complex pharmaceutical compounds.

Q & A

Basic: What are the common synthetic routes for 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclocondensation of aminoguanidine derivatives with carbonyl-containing intermediates. A representative method (65% yield) uses triethylamine and phosphorus oxychloride (POCl₃) in 1,4-dioxane at 105°C for 3 hours . Alternative routes employ aromatic aldehydes and ethyl 3-oxohexanoate in DMF, followed by methanol addition and crystallization, yielding high-purity triazolopyrimidines . For fluorinated analogs, trifluoroacetic anhydride (TFAA) or fluorinated aldehydes can be introduced during cyclization .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. To resolve these:

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and verify connectivity .
  • Compare experimental data with computational predictions (DFT calculations) .
  • Use X-ray crystallography as a definitive method: For example, Cremer & Pople puckering analysis confirmed the envelope conformation of the dihydropyrimidine ring in a related analog, resolving ambiguities in planar vs. non-planar structures .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using characteristic shifts (e.g., C-Cl at ~160 ppm in ¹³C NMR; aromatic protons at 7–8 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 533 for a trifluoromethyl derivative) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced: What strategies optimize low-yield reactions in triazolopyrimidine synthesis?

Methodological Answer:

  • Catalyst Screening : Replace traditional acids (HCl) with p-toluenesulfonic acid to improve cyclization efficiency .
  • Solvent Optimization : Use DMF for better solubility of intermediates or ethanol/water mixtures for greener protocols .
  • Temperature Control : Gradual heating (reflux at 80–105°C) minimizes side reactions .
  • Purification : Recrystallization from ethanol or benzene removes byproducts .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal to prevent environmental contamination .

Advanced: How can structural modifications enhance the bioactivity of triazolopyrimidines?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to improve enzyme inhibition (e.g., MDM2-p53 interaction) .
  • Heterocycle Fusion : Fuse pyrimidine with triazole rings to enhance planar rigidity, improving DNA intercalation .
  • Pharmacophore Mapping : Use X-ray data (bond angles, torsion angles) to design analogs with optimal target binding .

Basic: What are the key challenges in scaling up triazolopyrimidine synthesis for preclinical studies?

Methodological Answer:

  • Reagent Cost : Replace POCl₃ with cheaper chlorinating agents (e.g., SOCl₂) for large-scale reactions .
  • Solvent Recovery : Implement distillation systems to recycle DMF or ethanol .
  • Reproducibility : Standardize reaction times (e.g., 12-hour reflux for cyclization) and monitor via TLC .

Advanced: How to address discrepancies in reported biological activities of triazolopyrimidine derivatives?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements against MDM2-p53) .
  • Structural Verification : Confirm batch purity via XRD to rule out polymorphic effects .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Eur. J. Med. Chem.) over commercial sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.